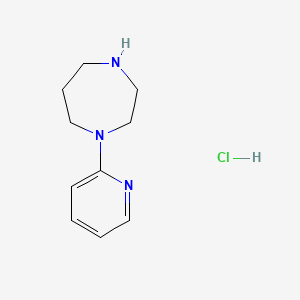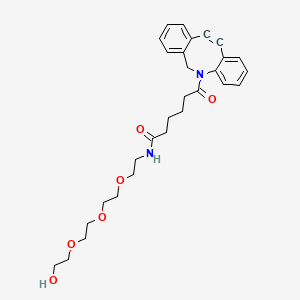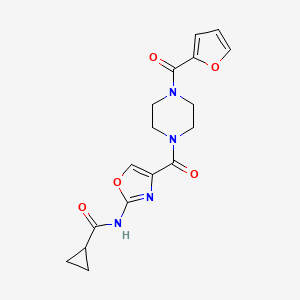![molecular formula C14H18N2O2 B2554233 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031549-04-8](/img/structure/B2554233.png)
5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, also known as BMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMD belongs to the class of benzodiazepines and has been studied extensively for its pharmacological properties.
科学的研究の応用
5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been shown to have anxiolytic and anticonvulsant properties, making it a potential candidate for the treatment of anxiety disorders and epilepsy. In pharmacology, 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been studied for its effects on GABA receptors, which are involved in the regulation of neuronal excitability. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been shown to enhance the activity of GABA receptors, leading to its anxiolytic and anticonvulsant effects. In medicinal chemistry, 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been used as a starting material for the synthesis of other benzodiazepines, which have a wide range of therapeutic applications.
作用機序
5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one acts on GABA receptors, which are ionotropic receptors that mediate the inhibitory effects of GABA in the central nervous system. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one enhances the activity of GABA receptors by binding to a specific site on the receptor, leading to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and the anxiolytic and anticonvulsant effects of 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one.
Biochemical and Physiological Effects:
5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been shown to have several biochemical and physiological effects, including anxiolytic, anticonvulsant, sedative, and muscle relaxant effects. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has also been shown to have effects on the cardiovascular system, including a decrease in blood pressure and heart rate. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has a relatively short half-life and is rapidly metabolized in the liver, leading to its quick elimination from the body.
実験室実験の利点と制限
5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several advantages for lab experiments, including its simple synthesis method and well-established pharmacological properties. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is also relatively stable and can be stored for long periods without degradation. However, 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has some limitations for lab experiments, including its low solubility in water and its potential for abuse due to its anxiolytic and sedative effects.
将来の方向性
There are several future directions for the study of 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, including its potential applications in the treatment of anxiety disorders, epilepsy, and other neurological disorders. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one could also be used as a starting material for the synthesis of other benzodiazepines with improved pharmacological properties. Further studies are needed to understand the long-term effects of 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one and its potential for abuse. Additionally, the development of new methods for the synthesis of 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one could lead to the discovery of new benzodiazepines with improved therapeutic potential.
Conclusion:
In conclusion, 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a chemical compound with potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one acts on GABA receptors and has anxiolytic, anticonvulsant, sedative, and muscle relaxant effects. 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several advantages for lab experiments, including its simple synthesis method and well-established pharmacological properties. However, 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one also has some limitations for lab experiments, including its low solubility in water and potential for abuse. Further studies are needed to understand the long-term effects of 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one and its potential for therapeutic applications.
合成法
The synthesis of 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves the condensation of 2-aminobenzoic acid with butyric anhydride and acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with methyl iodide to obtain the final product. The synthesis of 5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is relatively simple and can be achieved in a few steps, making it an attractive compound for research purposes.
特性
IUPAC Name |
5-butanoyl-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-6-13(17)16-9-10(2)14(18)15-11-7-4-5-8-12(11)16/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXHJLEGDJQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C(=O)NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)

![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)


![3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2554163.png)




![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)
